molecular formula C31H35NO10S3 B11029659 Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11029659
M. Wt: 677.8 g/mol
InChI Key: CCCCBLJIWHCABO-UHFFFAOYSA-N
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Description

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom. The presence of multiple functional groups, including ester, ether, and ketone groups, makes this compound highly versatile in chemical reactions and applications.

Properties

Molecular Formula

C31H35NO10S3

Molecular Weight

677.8 g/mol

IUPAC Name

tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H35NO10S3/c1-10-42-16-11-12-18-17(14-16)20-25(30(4,5)32(18)19(33)13-15(2)3)43-22(27(35)39-7)21(26(34)38-6)31(20)44-23(28(36)40-8)24(45-31)29(37)41-9/h11-12,14-15H,10,13H2,1-9H3

InChI Key

CCCCBLJIWHCABO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the spiro compound: This involves the reaction of a quinoline derivative with a dithiole compound under acidic conditions to form the spiro linkage.

    Introduction of the ester groups: This is achieved through esterification reactions using appropriate alcohols and acid catalysts.

    Addition of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl iodide in the presence of a base.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate analogs: Compounds with similar spiro structures and functional groups.

    Spiro compounds: Other spiro compounds with different substituents and functional groups.

Uniqueness

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties

Biological Activity

Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound notable for its unique spirocyclic structure and multiple functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's chemical formula is C26H27NO9S3C_{26}H_{27}NO_9S_3, featuring an intricate arrangement of dithiole and thiopyrano moieties that contribute to its reactivity and interactions within biological systems. The spirocyclic structure is significant for its potential pharmacological properties.

Property Description
Molecular Formula C26H27NO9S3
Molecular Weight 569.68 g/mol
Functional Groups Dithiole, Thiopyrano, Tetracarboxylate

Biological Activity

Preliminary studies indicate that compounds related to this compound exhibit various biological activities. These include:

  • Antioxidant Activity : The presence of multiple functional groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that spiro compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
  • Antioxidant Properties :
    • Research highlighted that derivatives of dithiole compounds possess significant free radical scavenging activity, suggesting that this compound may similarly protect against oxidative damage .
  • Enzyme Interaction Studies :
    • Interaction studies indicated that the compound could modulate the activity of certain enzymes involved in cellular signaling pathways. This modulation may lead to therapeutic applications in diseases characterized by dysregulated enzyme activity .

The biological activity of this compound can be attributed to:

  • Caspase Activation : The compound may enhance the activity of initiator caspases like caspase-9, leading to programmed cell death in cancerous cells .
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may reduce ROS levels and prevent cellular damage .

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